3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S2/c1-9-15-10(8-20-9)7-14-21(16,17)11-4-5-12(18-2)13(6-11)19-3/h4-6,8,14H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYLSDYMLWSWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Sulfonylation of 2-Methyl-1,3-thiazol-4-ylmethylamine
The synthesis begins with the sulfonylation of 2-methyl-1,3-thiazol-4-ylmethylamine using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions. This step follows a protocol adapted from 2-aminothiazole sulfonamide syntheses:
Reagents :
-
2-Methyl-1,3-thiazol-4-ylmethylamine (1 equiv.)
-
3,4-Dimethoxybenzenesulfonyl chloride (1.2–1.5 equiv.)
-
Sodium acetate (1.5–2.0 equiv.) in distilled water
Procedure :
-
Dissolve sodium acetate in water to create a basic medium (pH ~8–9).
-
Add sulfonyl chloride and amine to the solution.
-
Heat to 80–85°C with stirring for 4–8 hours.
-
Monitor progress via thin-layer chromatography (TLC; hexane:ethyl acetate = 2:1).
-
Filter the precipitated product and recrystallize from absolute ethanol.
Alkylation and Final Product Isolation
The sulfonylated intermediate undergoes alkylation to introduce the 3,4-dimethoxybenzene group. Calcium hydride in dimethylformamide (DMF) facilitates deprotonation, enhancing nucleophilicity:
Reagents :
-
Sulfonylated intermediate (1 equiv.)
-
3,4-Dimethoxybenzyl chloride (1.1–1.5 equiv.)
-
Calcium hydride (1.2 equiv.) in DMF
Procedure :
-
Suspend calcium hydride in DMF at 50–55°C.
-
Add sulfonylated intermediate and stir for 30 minutes.
-
Introduce alkylating agent and continue stirring for 4–6 hours.
-
Quench the reaction with cold water and filter the precipitate.
-
Purify via column chromatography (silica gel; hexane:ethyl acetate = 8:2).
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Catalytic and Stoichiometric Considerations
-
Sodium acetate acts as a mild base, avoiding side reactions common with stronger bases like NaOH.
-
A 1.5:1 molar ratio of sulfonyl chloride to amine maximizes conversion while minimizing excess reagent waste.
Characterization and Analytical Validation
Spectroscopic Analysis
-
NMR :
-
FTIR :
-
Mass Spectrometry :
Purity and Crystallinity
Industrial-Scale Production Techniques
Continuous Flow Reactors
Solvent Removal and Drying
-
Spray Drying : Produces amorphous powders with high solubility.
-
Freeze Drying : Preserves thermolabile components but is cost-intensive.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can produce an amine.
Scientific Research Applications
3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group can mimic natural substrates, leading to competitive inhibition. These interactions disrupt normal cellular processes, which can be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonamide Derivatives
The target compound’s closest analogs differ in substituent patterns on the benzene ring and the heterocyclic moiety. Key comparisons include:
Key Observations :
- Substituent Effects: The 3,4-dimethoxy groups in the target compound likely increase electron density compared to monosubstituted analogs (e.g., 4-methoxy in ), affecting binding affinity in biological systems.
- Biological Relevance : Tolvaptan demonstrates that bis-thiazole sulfonamides can achieve therapeutic utility, suggesting the target compound’s thiazole group may confer similar bioactivity if optimized.
Solubility and Pharmacokinetic Considerations
- The target compound’s dimethoxy groups may reduce aqueous solubility compared to monosubstituted analogs like 4-methoxy-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide, which shows slight solubility in DMSO .
- Thiazole-containing sulfonamides (e.g., Tolvaptan ) often exhibit moderate bioavailability due to their balanced lipophilicity, suggesting the target compound could be optimized for drug delivery.
Biological Activity
3,4-Dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a complex organic compound characterized by its benzene ring with methoxy substitutions and a sulfonamide group. The addition of a thiazole moiety contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical formula is , and its IUPAC name is 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide. The presence of functional groups such as methoxy and sulfonamide enhances its potential for biological interactions.
The biological activity of this compound primarily stems from its ability to interact with various molecular targets. The thiazole ring can bind to specific enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can mimic natural substrates, facilitating competitive inhibition in enzymatic reactions. This mechanism is particularly relevant in contexts such as antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds with similar structural features have shown significant activity against various bacterial strains. In one study, thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.17 mg/mL to 0.47 mg/mL against pathogens like E. coli and B. cereus . Although specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using ADME (Absorption, Distribution, Metabolism, Excretion) models indicate that compounds with similar structures may exhibit favorable permeability characteristics through biological membranes .
Case Study: Cardiovascular Effects
A related study investigated the effects of benzene sulfonamides on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that certain derivatives could significantly alter perfusion pressure through interactions with calcium channels . While this study did not directly test this compound, it underscores the potential cardiovascular implications of similar compounds.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-[2-methylthiazol]benzene-sulfonamide | Methoxy group; Thiazole ring | Antimicrobial activity against E. coli |
| 3,4-Dichloro-N-[methylthiazol]benzene-sulfonamide | Dichloro substitution; Thiazole ring | Significant cytotoxicity in cancer cell lines |
| 3-Methoxy-N-[methylthiazol]benzene-sulfonamide | Methoxy group; Thiazole ring | Moderate antibacterial activity |
Q & A
Q. What are the critical parameters for optimizing the synthesis of 3,4-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide?
The synthesis of sulfonamide derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., reflux) are often necessary to drive amide bond formation but must avoid decomposition .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., glacial acetic acid) improve yields in nucleophilic substitution or condensation steps .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), as impurities can skew biological activity data .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methoxy groups at C3/C4 of the benzene ring and thiazole-methyl linkage) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 378.44 for C18H22N2O5S) .
- X-ray crystallography : Resolves stereoelectronic effects of the sulfonamide-thiazole moiety, critical for structure-activity relationship (SAR) studies .
Q. How do the compound’s functional groups influence its physicochemical properties?
- Methoxy groups : Enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
- Thiazole ring : Contributes to π-π stacking interactions with biological targets (e.g., enzyme active sites) .
- Sulfonamide linker : Stabilizes hydrogen bonding with proteins, a feature exploited in drug design .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C under inert gas (argon) to prevent oxidation of the thiazole ring or hydrolysis of the sulfonamide group .
- Use amber vials to protect light-sensitive methoxybenzene moieties .
Q. How can researchers validate synthetic intermediates during multi-step synthesis?
- Thin-layer chromatography (TLC) : Monitor reaction progress using silica-gel plates and UV visualization .
- Intermediate NMR profiling : Compare spectral data with literature (e.g., PubChem entries) to confirm intermediate structures .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonamide sulfur atom often acts as a nucleophilic center .
- Molecular docking : Simulate interactions with targets like carbonic anhydrase or kinases using software (AutoDock Vina). Adjust protonation states to match physiological pH .
Q. How can contradictory bioactivity data across studies be resolved?
- Comparative SAR analysis : Synthesize analogs (e.g., replacing methoxy with ethoxy groups) to isolate structural determinants of activity .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259365) with in-house results to identify outliers .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure IC50 values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes .
- X-ray co-crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify critical binding residues .
Q. How can researchers optimize the compound’s pharmacokinetic profile?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation of methoxy groups) and block them via fluorination .
Q. What strategies mitigate toxicity risks during preclinical development?
- Cytotoxicity screening : Test against primary hepatocytes and renal cells to assess organ-specific toxicity .
- Genotoxicity assays : Conduct Ames tests to evaluate mutagenic potential .
- Dosing optimization : Use allometric scaling from rodent models to estimate safe human doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
